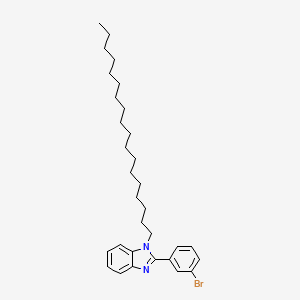

2-(3-Bromophenyl)-1-octadecylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “2-(3-Bromophenyl)-1-octadecylbenzimidazole” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It appears that the molecule is not yet fully described in the literature, and its properties and applications may not be fully explored .

Synthesis Analysis

While the specific synthesis process for “2-(3-Bromophenyl)-1-octadecylbenzimidazole” is not available, benzimidazole derivatives are often synthesized by the reaction of o-phenylenediamine with carboxylic acids . The reaction is typically performed under reflux in a polar solvent .Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)-1-octadecylbenzimidazole” would be expected to contain a benzimidazole core, with a bromophenyl group at the 2-position and an octadecyl group at the 1-position .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

- 2-(3-Bromophenyl)-1-octadecylbenzimidazole serves as a valuable building block in organic synthesis. Researchers use it to construct more complex organic molecules due to its versatile reactivity and structural features .

- In bioprocessing applications, this compound may play a role in developing novel materials or optimizing existing processes. Its unique structure could contribute to enhancing bioprocess efficiency or modifying biomaterials .

- Scientists explore the use of 2-(3-bromophenyl)acetonitrile in cell culture and transfection studies. It might influence cell behavior, gene expression, or cellular responses .

- As cell and gene therapies advance, researchers investigate new compounds for their potential therapeutic applications2-(3-Bromophenyl)-1-octadecylbenzimidazole could be relevant in this context, although specific studies are limited .

- Transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling, are essential in organic synthesis. While not directly studied, similar bromophenyl derivatives have been used in these reactions .

- The compound’s imidazole moiety makes it interesting for further exploration. Researchers have synthesized related imidazole derivatives, including 2-(3-bromophenyl)imidazo[2,1-b]oxazole , which could have biological or pharmacological relevance .

Organic Synthesis

Bioprocessing

Cell Culture and Transfection

Cell and Gene Therapy

Transition Metal-Catalyzed Reactions

Imidazole Derivatives

Direcciones Futuras

Given the lack of information on “2-(3-Bromophenyl)-1-octadecylbenzimidazole”, future research could focus on synthesizing this compound and studying its properties and potential applications. Benzimidazole derivatives are an active area of research due to their wide range of biological activities .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1-octadecylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45BrN2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-30-24-18-17-23-29(30)33-31(34)27-21-20-22-28(32)26-27/h17-18,20-24,26H,2-16,19,25H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVNQDPWQQZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1-octadecylbenzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2544880.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2544892.png)

![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)